(8-Chloro-1,7-naphthyridin-3-YL)boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-1,7-naphthyridin-3-YL)boronic acid typically involves the reaction of 8-chloro-1,7-naphthyridine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-1,7-naphthyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted naphthyridine derivatives .
Scientific Research Applications
(8-Chloro-1,7-naphthyridin-3-YL)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (8-Chloro-1,7-naphthyridin-3-YL)boronic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (8-Chloro-1,7-naphthyridin-3-YL)boronic acid include other naphthyridine derivatives such as:
1,5-Naphthyridines: Known for their biological activities and applications in medicinal chemistry.
1,6-Naphthyridines: Studied for their anticancer properties and other pharmacological activities.
8-Hydroxyquinolines: Exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a boronic acid group and a naphthyridine core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6BClN2O2 |
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Molecular Weight |
208.41 g/mol |
IUPAC Name |
(8-chloro-1,7-naphthyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H6BClN2O2/c10-8-7-5(1-2-11-8)3-6(4-12-7)9(13)14/h1-4,13-14H |
InChI Key |
RIXXLFSRPSIMRI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=NC=C2)Cl)N=C1)(O)O |
Origin of Product |
United States |
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